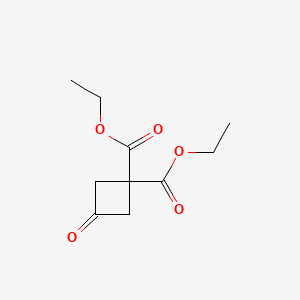

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Description

BenchChem offers high-quality 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEYQVYRVAVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563393 | |

| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99173-61-2 | |

| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic route for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a multi-step process, commencing with the formation of the cyclobutane ring, followed by functional group manipulations to introduce the desired keto functionality. This document details the experimental protocols for each key transformation and includes quantitative data to support the described methods.

Overview of the Synthetic Strategy

The synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is most effectively approached through a three-step sequence starting from diethyl malonate. The core logic of this pathway is as follows:

-

Cyclobutane Ring Formation: Construction of the four-membered ring system by reacting diethyl malonate with a suitable three-carbon electrophile.

-

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the cyclobutane ring.

-

Oxidation: Conversion of the secondary alcohol to the target ketone.

Caption: Overall synthetic workflow for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is achieved via the malonic ester synthesis, a classic and reliable method for the alkylation of enolates. In this procedure, diethyl malonate is deprotonated with a strong base, and the resulting nucleophile reacts with a 1,3-dihalopropane in a double SN2 reaction to form the cyclic product.[1]

Reaction:

Experimental Protocol (Adapted from Organic Syntheses) [1]

-

Preparation of Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser and a drying tube, add 138 g (6.0 g-atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.

-

Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane (trimethylene chlorobromide).

-

Reaction Execution: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux. The addition should take approximately 1.5 hours.

-

Reflux and Workup: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes. After cooling, the ethanol is removed by distillation. The residue is then cooled, and 900 mL of cold water is added to dissolve the sodium halides.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted three times with 500-mL portions of diethyl ether. The combined organic layers and ether extracts are washed with a saturated salt solution and dried over anhydrous sodium sulfate. After filtering, the ether is removed by distillation. The crude product is then purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 53-55% | [1] |

| Boiling Point | 91-96°C at 4 mmHg | [1] |

| Density (d²⁵₂₀) | 1.042–1.044 | [1] |

| Refractive Index (n²⁵D) | 1.433–1.434 | [1] |

Step 2: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

The introduction of a hydroxyl group at the 3-position is a critical step. While various methods can be envisioned, a common laboratory approach involves the reduction of a 3-oxo precursor or the hydrolysis of a 3-halo derivative. For the purpose of this guide, we will assume the availability of this intermediate, as it can be sourced commercially or synthesized via established routes not detailed here.

Step 3: Oxidation of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

The final step is the oxidation of the secondary alcohol to the target ketone. To avoid over-oxidation or side reactions, a mild oxidizing agent is required. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, neutral pH, and generally high yields.[2][3]

Reaction:

Experimental Protocol (General Procedure using Dess-Martin Periodinane) [4]

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Alternative Mild Oxidation Methods:

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78°C), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[5][6][7]

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and effectively converts secondary alcohols to ketones.[8][9][10][11] The reaction is typically carried out in dichloromethane.[11]

Quantitative Data (Expected):

| Parameter | Value (Estimated) |

| Yield | >90% |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

Logical Diagram of the Oxidation Step

The following diagram illustrates the logical flow of the Dess-Martin Periodinane oxidation process.

Caption: Logical workflow for the Dess-Martin Periodinane oxidation.

This guide outlines a robust and reproducible pathway for the synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. The procedures described utilize well-established chemical transformations and provide a solid foundation for researchers in the field. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Technical Guide: Physical Properties of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionalized cyclobutane derivative of interest in synthetic organic chemistry and drug discovery. Its rigid four-membered ring structure and multiple functional groups—a ketone and two ethyl ester moieties—make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 3-oxocyclobutane motif is found in various biologically active compounds, highlighting the importance of understanding the physicochemical properties of its derivatives. This technical guide provides a summary of the known physical properties of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, detailed experimental protocols for their determination, and a logical synthesis workflow.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₅ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| CAS Number | 99173-61-2 | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethyl acetate, diethyl ether, dichloromethane) | [5][6] |

| Storage | Sealed in a dry place at room temperature or under refrigeration (0-10°C). Some sources suggest storing under an inert gas as it may be air and heat sensitive. | [1][2][4] |

Experimental Protocols

Due to the lack of specific published experimental data for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, this section provides generalized, standard protocols for the determination of key physical properties applicable to this and similar organic compounds.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the capillary tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Stirring mechanism for the heating bath

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The Thiele tube is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly with continuous stirring.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8]

Determination of Melting Point

Should the compound be a solid at room temperature, the following protocol applies.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be powdered)

Procedure:

-

A small amount of the solid sample is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then tapped gently to move the sample to the sealed end. The sample height should be 2-3 mm.[9][10]

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).[10][11]

Determination of Density

This protocol is for determining the density of a liquid sample.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Pycnometer:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid.[12]

Procedure using a Graduated Cylinder and Balance:

-

A clean, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of the liquid sample is carefully measured into the graduated cylinder.

-

The graduated cylinder containing the liquid is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).[13]

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Droppers or pipettes

Procedure:

-

Approximately 0.1 mL of the liquid sample (or about 10-20 mg if solid) is placed in a small test tube.

-

About 1 mL of the solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

The mixture is observed to see if the sample has dissolved completely. A substance is generally considered soluble if it forms a homogeneous solution with the solvent. For liquids, the absence of a second layer indicates solubility.[14][15]

Synthesis and Reactivity

While a detailed reaction mechanism for the synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is not extensively documented in readily available literature, a plausible synthetic route can be inferred from general organic synthesis principles. A common approach to constructing such cyclobutane rings involves the condensation of a malonic ester derivative with a suitable three-carbon electrophile.

Below is a logical workflow for a potential synthesis of the target compound.

Caption: A potential synthetic pathway for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Biological and Pharmaceutical Relevance

Cyclobutane rings are present in a number of natural products and pharmacologically active molecules. The rigidity of the four-membered ring can impart specific conformational constraints on a molecule, which can be advantageous for binding to biological targets. The oxo-functionality, in particular, can serve as a handle for further chemical modifications or as a key interaction point with a biological receptor.

Derivatives of 3-oxocyclobutanecarboxylic acid have been investigated for their potential biological activities. For instance, cyclobutane-containing compounds have shown a range of activities including antibacterial, antifungal, and as inhibitors of various enzymes.[16][17] The synthesis of complex molecules containing the cyclobutane core is an active area of research in medicinal chemistry.[18][19] 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate serves as a valuable starting material or intermediate in the synthesis of such compounds.

References

- 1. 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate - CAS:99173-61-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 99173-61-2|1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. scribd.com [scribd.com]

- 6. Diethyl 1,1-cyclobutanedicarboxylate, 95% | Fisher Scientific [fishersci.ca]

- 7. phillysim.org [phillysim.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. athabascau.ca [athabascau.ca]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. quora.com [quora.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. mdpi.com [mdpi.com]

- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 18. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

CAS Number: 99173-61-2

This technical guide provides a comprehensive overview of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a functionalized cyclobutane derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents information based on established principles of organic chemistry and data from closely related structural analogs.

Chemical Identity and Physical Properties

1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a cyclic ketone and a diester. The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, which can influence its reactivity. The presence of the ketone and diester functionalities offers multiple sites for chemical modification, making it a potentially versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

| Property | Value | Source |

| CAS Number | 99173-61-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₄O₅ | Chemical Supplier Catalogs |

| Molecular Weight | 214.22 g/mol | Chemical Supplier Catalogs |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Purity | Typically ≥97% | [1][2] |

| Storage | Room temperature, sealed in a dry environment | [2] |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is not available in the searched literature. However, based on established methods for the synthesis of related 3-oxocyclobutane derivatives, a plausible synthetic route can be proposed. The most common approach involves the cyclization of a malonic ester with a 1,3-dihalo-2-propanone equivalent, followed by ketal hydrolysis.

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of diethyl malonate with a protected 1,3-dihalopropanone, such as 2,2-dimethoxy-1,3-dibromopropane, in the presence of a base. The resulting cyclobutane derivative with a protected ketone can then be deprotected under acidic conditions to yield the target compound.

Caption: Proposed synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Illustrative Experimental Protocol (Analogous to Diisopropyl Ester Synthesis)

The following protocol is adapted from the synthesis of the analogous diisopropyl 3-oxocyclobutane-1,1-dicarboxylate and should be considered a representative example.[3][4]

Step 1: Synthesis of Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

-

To a flask containing N,N-dimethylformamide (DMF), add potassium tert-butoxide with stirring under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of diethyl malonate in DMF to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture.

-

Heat the reaction to approximately 130-140°C and maintain for several hours to days.

-

After the reaction is complete, cool the mixture and quench with an aqueous solution.

-

Extract the product with a suitable organic solvent (e.g., n-heptane).

-

Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product.

Step 2: Hydrolysis to 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

-

Combine the crude product from Step 1 with aqueous hydrochloric acid.

-

Heat the mixture to reflux and stir for an extended period (e.g., 30-60 hours).

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic phase and concentrate under reduced pressure to yield the crude final product.

-

Purify the product by recrystallization or chromatography.

Spectroscopic Data (Anticipated)

Specific spectroscopic data for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is not available. However, based on its structure, the following characteristic signals can be anticipated.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Triplet and quartet signals for the ethyl ester groups.- Singlet or multiplet signals for the cyclobutane ring protons. |

| ¹³C NMR | - Signal for the ketone carbonyl carbon (~200 ppm).- Signal for the ester carbonyl carbons (~170 ppm).- Signals for the quaternary and methylene carbons of the cyclobutane ring.- Signals for the carbons of the ethyl groups. |

| IR Spectroscopy | - Strong absorption band for the ketone C=O stretch (~1780 cm⁻¹, characteristic for strained cyclic ketones).- Strong absorption band for the ester C=O stretch (~1740 cm⁻¹).- C-O stretching bands for the ester. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (214.22).- Fragmentation patterns corresponding to the loss of ethoxy groups, carbon monoxide, and other fragments. |

Applications in Drug Discovery and Organic Synthesis

Cyclobutane derivatives are increasingly utilized in medicinal chemistry due to their unique structural and conformational properties.[5] The rigid, puckered conformation of the cyclobutane ring can be advantageous for optimizing ligand-protein interactions, improving metabolic stability, and serving as a bioisosteric replacement for other cyclic or aromatic systems.[6][7]

While specific applications for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate have not been reported, its structure suggests several potential uses:

-

Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The ketone and ester functionalities allow for a variety of chemical transformations to introduce diverse pharmacophoric groups. For instance, novel cyclobutane-based compounds have been investigated as potent inhibitors for various enzymes.[8]

-

Intermediate in Total Synthesis: The strained ring system and multiple functional groups make it a potentially useful intermediate in the total synthesis of natural products or other complex target molecules.

-

Building Block for Chemical Libraries: Its reactivity profile makes it suitable for the construction of libraries of diverse small molecules for high-throughput screening in drug discovery programs.

Caption: Potential synthetic utility of the target compound.

Safety and Handling

Based on information for structurally similar compounds, 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate may cause skin and eye irritation, as well as respiratory tract irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionalized cyclobutane with potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is scarce, its synthesis and reactivity can be inferred from related structures. The presence of a strained ring and multiple reactive sites make it an attractive scaffold for the development of novel chemical entities. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate - CAS:99173-61-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Synthetic Heart of Innovation: An In-depth Technical Guide to the Reactivity of 3-Oxocyclobutane-1,1-dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

The sterically strained and functionally dense 3-oxocyclobutane-1,1-dicarboxylate core is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique chemical architecture offers a versatile platform for the construction of complex molecular scaffolds, particularly those found in a variety of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and synthetic potential of this important intermediate, with a focus on its application in drug discovery.

Synthesis of 3-Oxocyclobutane-1,1-dicarboxylates

The primary route to 3-oxocyclobutane-1,1-dicarboxylates involves the cyclization of a malonic ester derivative with a 1,3-dihalogenated acetone equivalent. This approach is highlighted in numerous patents, showcasing its industrial relevance. A common precursor is a ketal-protected 1,3-dihalopropane, which reacts with a dialkyl malonate under basic conditions to form the cyclobutane ring. Subsequent deprotection of the ketal yields the target 3-oxocyclobutane-1,1-dicarboxylate.

A key intermediate in many patented syntheses is the 3,3-dimethoxy or 5,8-dioxaspiro[3.4]octane protected form of the target molecule.[1]

Experimental Protocol: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is adapted from procedures described in the patent literature for the synthesis of precursors to 3-oxocyclobutanecarboxylic acid.[1][2]

Materials:

-

Diisopropyl malonate

-

2,2-dimethoxy-1,3-dibromopropane or 2-(dichloromethyl)-1,3-dioxolane

-

Strong base (e.g., potassium tert-butoxide, sodium hydride)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous heptane or hexane

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for inert atmosphere reaction, extraction, and distillation.

Procedure:

-

To a stirred solution of potassium tert-butoxide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (-5 to 0 °C), diisopropyl malonate dissolved in anhydrous DMF is added dropwise.

-

After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 20 °C) for a period of time (e.g., 1 hour).[2]

-

2,2-dimethoxy-1,3-dibromopropane is then added to the reaction mixture.

-

The reaction is heated to a high temperature (e.g., 130-140 °C) and maintained for an extended period (e.g., 85 hours to 4 days) until the reaction is complete (monitored by TLC or GC-MS).[2]

-

After completion, the reaction mixture is cooled, and a significant portion of the DMF is removed by distillation under reduced pressure.

-

The residue is cooled, and water is added. The aqueous mixture is then extracted multiple times with a nonpolar solvent such as n-heptane.

-

The combined organic phases are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be purified by vacuum distillation.

The deprotection of the ketal to afford the 3-oxo functionality is typically achieved by treatment with aqueous acid, often in conjunction with the hydrolysis and decarboxylation of the ester groups as described in the following section.

Core Reactivity and Synthetic Applications

The reactivity of 3-oxocyclobutane-1,1-dicarboxylates is dominated by three main features: the ketone carbonyl group, the acidic α-protons flanked by the two ester groups, and the inherent ring strain of the cyclobutane core.

Hydrolysis and Decarboxylation: A Gateway to Pharmaceutical Intermediates

The most well-documented and industrially significant reaction of 3-oxocyclobutane-1,1-dicarboxylates is their conversion to 3-oxocyclobutanecarboxylic acid.[3][4] This transformation is a critical step in the synthesis of numerous pharmaceutical agents, including Janus kinase (JAK) inhibitors and MDM2 antagonists.[3][5] The reaction proceeds via hydrolysis of the diester to the corresponding dicarboxylic acid, which then readily undergoes decarboxylation upon heating in an acidic medium.

This facile decarboxylation is a classic example of the reactivity of β-keto acids. The presence of the ketone at the 3-position allows for the formation of a cyclic transition state, facilitating the loss of carbon dioxide.

Quantitative Data: Synthesis of 3-Oxocyclobutanecarboxylic Acid

| Precursor | Reaction Conditions | Yield | Reference |

| 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester | 20% HCl, reflux, 60 h | 96.8% (crude) | [4] |

| 3,3-dicyanocyclobutanone | 6M HCl, 90 °C, 24 h | 92% | [4] |

| Product A (from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane) | Water, concentrated HCl, 75-80 °C for 30h then 102-106 °C for 120h | Not specified, but final product obtained | [1] |

Experimental Protocol: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

This protocol is a generalized procedure based on methods found in the literature.[4]

Materials:

-

Dialkyl 3-oxocyclobutane-1,1-dicarboxylate (or its ketal precursor)

-

Aqueous hydrochloric acid (e.g., 20% or 6M)

-

Organic solvent for extraction (e.g., dichloromethane or ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for reflux and extraction.

Procedure:

-

The dialkyl 3-oxocyclobutane-1,1-dicarboxylate (or its ketal precursor) is suspended in aqueous hydrochloric acid.

-

The mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 24-120 hours), during which both hydrolysis of the esters and the ketal (if present) and decarboxylation occur.[1][4]

-

The reaction progress can be monitored by a suitable technique (e.g., TLC, HPLC, or NMR of aliquots).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous solution is extracted multiple times with an organic solvent like dichloromethane or ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-heptane or methyl tertiary butyl ether).[1][4]

Enolate Chemistry: Building Molecular Complexity

The presence of the malonate-like moiety makes the α-protons (at the C2 and C4 positions) of the cyclobutane ring acidic and amenable to deprotonation to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, although specific examples for the 3-oxocyclobutane-1,1-dicarboxylate substrate are not extensively documented in the scientific literature. Based on the principles of malonic ester synthesis, the following reactions are predicted to be highly feasible.

-

Alkylation: The enolate can be alkylated with alkyl halides in an SN2 reaction to introduce substituents at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be suitable for generating the enolate.

-

Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated products.

-

Michael Addition: The enolate can act as a soft nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

These reactions would provide access to a wide range of substituted cyclobutane derivatives, further expanding the synthetic utility of this scaffold.

Cycloaddition Reactions

While specific examples involving 3-oxocyclobutane-1,1-dicarboxylates are scarce in the reviewed literature, the analogous alkoxy-activated cyclobutane-1,1-dicarboxylates have been shown to participate in various cycloaddition reactions. It is plausible that the 3-oxo derivative, or its enol ether, could undergo similar transformations, such as [4+2] and [4+4] cycloadditions, providing pathways to complex polycyclic systems.

Reduction of the Ketone

The ketone functionality at the 3-position can be selectively reduced to the corresponding alcohol. For instance, sodium borohydride has been used to reduce benzyl 3-oxocyclobutane-1-carboxylate to benzyl 3-hydroxycyclobutane-1-carboxylate.[6] This transformation introduces a new stereocenter and provides access to a different class of cyclobutane derivatives.

Role in Drug Discovery and Signaling Pathways

3-Oxocyclobutane derivatives are crucial components of several clinically important drug candidates. Their rigid, three-dimensional structure can be advantageous for binding to protein targets with high affinity and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Several potent and selective JAK inhibitors incorporate a cyclobutane moiety derived from 3-oxocyclobutanecarboxylic acid.[5][7] The cyclobutane ring often serves as a rigid scaffold to correctly position other functional groups for optimal interaction with the kinase active site.

MDM2-p53 Interaction Inhibitors

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. Spiro-oxindole-based MDM2 inhibitors, some of which incorporate a cyclobutane ring, have been developed as potent antagonists.[3]

Conclusion

3-Oxocyclobutane-1,1-dicarboxylates are versatile and valuable intermediates in organic synthesis. Their reactivity is well-established in the context of their conversion to 3-oxocyclobutanecarboxylic acid, a key building block for a variety of kinase inhibitors and other drug candidates. While their broader reactivity, particularly in enolate chemistry and cycloaddition reactions, is less explored in the literature, the fundamental principles of organic chemistry suggest a rich and largely untapped potential for the synthesis of diverse and complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this scaffold is essential for the design and synthesis of next-generation therapeutics. Further exploration into the reactions of this core will undoubtedly lead to novel and efficient synthetic routes to important molecules.

References

- 1. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 2. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 3. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionalized cyclobutane derivative of interest in organic synthesis and medicinal chemistry. Its structure combines a reactive ketone with a diester-substituted quaternary carbon, offering multiple sites for chemical modification. This makes it a potentially valuable building block for the synthesis of more complex molecules, including novel therapeutic agents.

Chemical Structure:

Molecular Formula: C₁₀H₁₄O₅

Molecular Weight: 214.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. These predictions are derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 4H | -OCH₂ CH₃ |

| ~3.50 | Singlet (s) | 4H | -CH₂ C(=O)CH₂ - |

| ~1.25 | Triplet (t) | 6H | -OCH₂CH₃ |

Note: The chemical shift of the methylene protons on the cyclobutane ring is expected to be a singlet due to the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O (ketone) |

| ~170 | C =O (ester) |

| ~62 | -OCH₂ CH₃ |

| ~55 | C (CO₂Et)₂ |

| ~48 | -CH₂ C(=O)CH₂ - |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1780 | Strong | C=O stretch (ketone in a four-membered ring) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

Note: The carbonyl stretching frequency of a ketone in a cyclobutanone is typically higher than in an acyclic ketone due to ring strain.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular ion) |

| 186 | [M - CO]⁺ |

| 169 | [M - OEt]⁺ |

| 141 | [M - COOEt]⁺ |

| 113 | [M - COOEt - CO]⁺ |

Experimental Protocols

Proposed Synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

The synthesis can be envisioned in two main steps: protection of a ketone, followed by a cyclization reaction with diethyl malonate, and finally deprotection. A common precursor for the C2 and C4 carbons of the cyclobutane ring is 1,3-dichloroacetone.

Step 1: Ketalization of 1,3-Dichloroacetone

This step protects the ketone functionality to prevent side reactions during the subsequent cyclization.

-

Materials: 1,3-dichloroacetone, ethylene glycol, toluene, p-toluenesulfonic acid (catalytic amount).

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dichloroacetone (1.0 eq), ethylene glycol (1.2 eq), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-bis(chloromethyl)-1,3-dioxolane.

-

Step 2: Cyclization with Diethyl Malonate

-

Materials: Diethyl malonate, sodium hydride (or another suitable base), N,N-dimethylformamide (DMF), 2,2-bis(chloromethyl)-1,3-dioxolane.

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in anhydrous DMF.

-

Cool the suspension in an ice bath and add diethyl malonate (1.0 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2,2-bis(chloromethyl)-1,3-dioxolane (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to approximately 80-100 °C and stir for 24-48 hours.

-

Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3: Hydrolysis (Deprotection) to the Ketone

-

Materials: The crude product from Step 2, aqueous hydrochloric acid.

-

Procedure:

-

Dissolve the crude protected cyclobutane derivative in a suitable solvent (e.g., acetone or tetrahydrofuran).

-

Add aqueous hydrochloric acid (e.g., 3 M) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat thin film of the liquid product on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.

-

Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.

Caption: Proposed synthetic workflow for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Caption: Logical flow from starting materials to the final characterized product.

An In-depth Technical Guide to the 1H NMR Spectrum of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on established principles of NMR spectroscopy and data from structurally related molecules. Included are predicted chemical shifts, coupling constants, and signal multiplicities, a plausible synthetic protocol, a standard 1H NMR experimental procedure, and visualizations to illustrate the molecular structure and proton environments.

Predicted 1H NMR Spectrum Analysis

The structure of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate contains three distinct proton environments. The analysis of these environments allows for a prediction of the corresponding 1H NMR spectrum.

-

Ethyl Ester Protons: The two ethyl groups are chemically equivalent. The methylene protons (-CH2-) are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH3) will appear as a triplet, coupled to the two methylene protons.

-

Cyclobutane Ring Protons: The four protons on the cyclobutane ring are chemically equivalent due to the symmetry of the molecule. These protons are adjacent to a carbonyl group and a quaternary carbon, which will influence their chemical shift. They are expected to appear as a singlet, as they are all chemically equivalent and have no non-equivalent neighboring protons to couple with.

The following table summarizes the predicted 1H NMR data for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH2-CH3 | ~ 4.2 | Quartet | ~ 7.1 | 4H |

| -O-CH2-CH3 | ~ 1.2 | Triplet | ~ 7.1 | 6H |

| Ring CH2 | ~ 3.0 - 3.5 | Singlet | - | 4H |

Experimental Protocols

Proposed Synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate

A plausible synthetic route to 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate involves the cyclization of a malonic ester derivative. One potential method is the reaction of diethyl malonate with a suitable 1,3-dihalogenated acetone equivalent, followed by deprotection/hydrolysis to reveal the ketone. A general procedure is outlined below:

-

Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or dimethylformamide (DMF).

-

Cyclization: The resulting enolate is reacted with a suitable dielectrophile, such as 1,3-dichloro-2-propanone or a protected version thereof, to form the cyclobutane ring.

-

Work-up and Purification: The reaction mixture is quenched with a weak acid and extracted with an organic solvent. The crude product is then purified using column chromatography or distillation.

For a more detailed and specific protocol, further literature research and optimization would be required based on the chosen reagents.

1H NMR Spectroscopy Protocol

A standard protocol for acquiring the 1H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans are typically sufficient for a moderately concentrated sample.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Pulse Width: A 90° pulse is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Visualizations

The following diagrams illustrate the molecular structure and the relationships between the proton environments of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Caption: Molecular structure of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate with proton environments labeled.

Caption: Predicted 1H NMR signal relationships for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

An In-Depth Technical Guide to the Molecular Structure of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. This document is intended for an audience with a strong background in organic chemistry and analytical techniques, offering insights into the experimental methodologies and the causality behind procedural choices relevant to the study of this and similar small molecules.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in a variety of natural products and pharmacologically active compounds. Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. The subject of this guide, 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, combines the constrained cyclobutane core with a reactive β-keto ester functionality, presenting a versatile building block for further synthetic elaboration. Understanding its precise molecular architecture is paramount for predicting its reactivity and designing efficient synthetic routes towards more complex molecular targets.

Synthesis and Mechanistic Considerations

The synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is not a trivial one-step process but rather a multi-step sequence that requires careful selection of reagents and reaction conditions to achieve the desired product with good purity and yield. A logical and commonly employed synthetic strategy involves a two-stage approach: first, the construction of the cyclobutane ring with the gem-diester functionality, followed by the introduction of the ketone at the C3 position.

A plausible and well-documented initial step is the formation of diethyl 1,1-cyclobutanedicarboxylate. This is typically achieved through the alkylation of diethyl malonate with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane or trimethylene chlorobromide, in the presence of a strong base like sodium ethoxide.[1] The base serves to deprotonate the acidic α-hydrogen of diethyl malonate, generating a nucleophilic enolate that subsequently undergoes an intramolecular SN2 reaction to form the cyclobutane ring.[1]

The subsequent introduction of the 3-oxo functionality presents a greater synthetic challenge. A common strategy involves the creation of a precursor that can be readily oxidized. One such precursor is diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The synthesis of this intermediate can be approached through various methods, one of which involves the debenzylation of a protected alcohol, such as 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid diethyl ester, via hydrogenation.[2]

With the secondary alcohol in place, the final step is its oxidation to the corresponding ketone. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high selectivity, which are crucial to avoid side reactions. The Swern oxidation and the Parikh-Doering oxidation are two prominent examples.

Expert Insight: The choice between oxidation protocols often depends on the substrate's sensitivity and the desired scale of the reaction. The Swern oxidation, employing oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), is known for its high efficiency and compatibility with a wide range of functional groups.[3][4] However, it generates the malodorous byproduct dimethyl sulfide. The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex as the activating agent for DMSO, can often be performed at or above 0 °C, making it operationally simpler for some applications.[5][6] Both methods proceed through a common intermediate, an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the ketone.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Detailed Experimental Protocol: Oxidation of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (Generalized Swern Oxidation)

This protocol is a generalized procedure based on the Swern oxidation of secondary alcohols and should be adapted and optimized for the specific substrate.

Materials:

-

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, three-necked, flame-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Dry ice/acetone bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM via syringe.

-

Dropwise, add anhydrous dimethyl sulfoxide (2.2 equivalents) to the reaction mixture. Stir the resulting solution for 15 minutes at -78 °C.

-

In a separate flask, dissolve diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the solution of the alcohol dropwise to the activated DMSO mixture. Stir the reaction for 45 minutes at -78 °C.

-

Slowly add triethylamine (5.0 equivalents) dropwise to the flask. Continue stirring for an additional 15 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting alcohol. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic and Structural Characterization

The definitive elucidation of the molecular structure of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester groups.

-

A quartet for the methylene protons (-OCH₂-) of the ethyl ester groups, showing coupling to the adjacent methyl protons.

-

A set of signals for the methylene protons of the cyclobutane ring. Due to the rigidity of the four-membered ring and the presence of the ketone, these protons are diastereotopic and are expected to appear as complex multiplets.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information about the carbon framework. Expected key signals include:

-

A signal for the carbonyl carbon of the ketone, typically in the downfield region (>200 ppm).

-

A signal for the carbonyl carbons of the ester groups (around 170 ppm).

-

A signal for the quaternary carbon at the C1 position of the cyclobutane ring.

-

Signals for the methylene carbons of the ethyl groups (-OCH₂-).

-

Signals for the methylene carbons of the cyclobutane ring.

-

A signal for the methyl carbons of the ethyl groups (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is expected to show characteristic absorption bands:

-

A strong, sharp absorption band for the C=O stretch of the ketone, typically around 1785 cm⁻¹ for a cyclobutanone, the higher frequency being due to ring strain.

-

A strong absorption band for the C=O stretch of the ester groups, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester groups in the 1000-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming its structure. For 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate (C₁₀H₁₄O₅, Molecular Weight: 214.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, 45 Da), ethyl groups (-CH₂CH₃, 29 Da), and potentially cleavage of the cyclobutane ring.

Data Summary Table (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Triplet and quartet for ethyl groups; complex multiplets for cyclobutane methylene protons. |

| ¹³C NMR | Ketone C=O (>200 ppm); Ester C=O (~170 ppm); Quaternary C1; Methylene and methyl signals for ethyl and cyclobutane moieties. |

| IR Spectroscopy | Strong C=O stretch (ketone) ~1785 cm⁻¹; Strong C=O stretch (ester) ~1735-1750 cm⁻¹; C-O stretches. |

| Mass Spectrometry | Molecular ion (M⁺) at m/z 214; Fragmentation corresponding to loss of -OEt, -CH₂CH₃, and ring cleavage. |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring. Obtaining suitable crystals for X-ray analysis would be a crucial step in the complete structural elucidation of this molecule.

Conclusion and Future Directions

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is a synthetically valuable building block with a unique combination of a strained ring system and versatile functional groups. Its synthesis, while requiring a multi-step approach, can be achieved using established and reliable organic reactions. The comprehensive characterization of its molecular structure through a combination of NMR, IR, and mass spectrometry, ideally corroborated by X-ray crystallography, is essential for its effective utilization in the synthesis of more complex and potentially bioactive molecules. Future research in this area could focus on the development of more efficient and stereoselective synthetic routes to this and related cyclobutane derivatives, as well as exploring their reactivity in various chemical transformations to unlock their full potential in drug discovery and materials science.

References

- 1. Diethyl 3-oxocyclopentane-1,1-dicarboxylate|CAS 180573-13-1 [benchchem.com]

- 2. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 99974-66-0 | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a motif once thought to be too strained for widespread utility, has emerged as a versatile scaffold in modern chemistry. Its unique conformational properties and synthetic accessibility have made it a valuable component in drug discovery and materials science. This in-depth technical guide explores the fascinating history of cyclobutane dicarboxylates, from early, misguided synthetic attempts to the sophisticated methodologies employed today. We will delve into the key discoveries, provide detailed experimental protocols for pivotal syntheses, and present quantitative data and mechanistic insights relevant to researchers in the field.

A Contentious Beginning: The "History of Mistaken Identity"

One of the first reported syntheses of a cyclobutane dicarboxylic acid was by Markownikoff and Krestownikoff in 1881.[1] Their self-condensation of ethyl-α-chloropropionate was believed to yield a 1,3-cyclobutanedicarboxylic acid.[1] This work was later revisited by the renowned chemist William Henry Perkin Jr., who, along with his collaborators, also reported syntheses of what they believed to be 1,3-cyclobutanedicarboxylic acid.[1] For instance, Perkin and Simonsen treated dimethyl α,α'-dibromo-α-(bromomethyl)-glutarate with zinc in acetic acid and, based on the melting point of the resulting acid, concluded they had formed the desired 1,3-diacid.[1] Other notable chemists of the era, including Guthzeit and Dressel, also published what they thought were successful syntheses of this elusive molecule.[1]

However, it was not until the mid-20th century that these early reports were systematically re-examined and found to be incorrect. In 1950, Deutsch and Buchman demonstrated that the product of the Markownikoff synthesis was, in fact, a methylcyclopropanedicarboxylic acid.[1] The other early syntheses were also shown to yield acyclic or different cyclic structures. This "history of mistaken identity" underscores the challenges in characterizing these small, strained ring systems with the analytical techniques available at the time.[1]

The Dawn of Modern Synthesis: Photodimerization and Cycloadditions

The true advent of reliable cyclobutane dicarboxylate synthesis came with the exploration of photochemical reactions. The [2+2] photodimerization of cinnamic acids to form truxillic and truxinic acids (isomers of diphenylcyclobutane dicarboxylic acid) became a cornerstone of cyclobutane chemistry. This reaction, often carried out in the solid state, leverages the packing of cinnamic acid crystals to control the stereochemical outcome of the cycloaddition.

More recent advancements have introduced template-directed photodimerization, allowing for greater control over the synthesis of both symmetrical and unsymmetrical cyclobutane dicarboxylates with high yields and stereoselectivity.[2]

Another key synthetic approach involves the condensation of malonic esters with 1,3-dihalopropanes to form 1,1-cyclobutanedicarboxylic acids. This method has proven to be a reliable and scalable route to this important building block.

Quantitative Data on Cyclobutane Dicarboxylate Synthesis

The following tables summarize quantitative data for some of the key synthetic methods discussed.

Table 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

| Starting Materials | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Ethyl malonate, Trimethylene bromide | Sodium ethoxide, Ethanol; then KOH, HCl | Reflux, then hydrolysis | 21-23 | 156-158 | [3] |

| Diethyl malonate, 1,3-dibromopropane | Sodium ethoxide, Ethanol | Reflux | 60-65 (ester) | - | [4] |

Table 2: Photodimerization of Cinnamic Acids to Truxillic Acids

| Cinnamic Acid Derivative | Conditions | Product | Diastereomeric Ratio | Yield (%) | Reference |

| trans-Cinnamic acid | Solid-state UV irradiation | α-Truxillic acid | - | High | [5] |

| trans-Ferulic acid (4-OTs protected) | UV irradiation (360 nm) | Protected α-truxillic acid derivative | - | 88 | [5] |

| trans-4-Coumaric acid (TBDMS protected) | UV irradiation | Protected α-truxillic acid derivative | - | 84 | [5] |

| Template-bound cinnamates | Solid-state UV irradiation | β-Truxinic acids | Single diastereomer | up to 99 | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[3]

This procedure is adapted from Organic Syntheses.

Materials:

-

Ethyl malonate (1 mole)

-

Trimethylene bromide (1.05 moles)

-

Sodium (2 gram atoms)

-

Absolute ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

Ether

-

Ethyl acetate

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine ethyl malonate and trimethylene bromide.

-

Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.

-

While stirring and maintaining the temperature at 60-65 °C, add the sodium ethoxide solution to the flask.

-

After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours).

-

Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

-

Steam distill the mixture to separate the ethyl 1,1-cyclobutanedicarboxylate and unreacted ethyl malonate.

-

Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether.

-

Hydrolyze the resulting esters by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.

-

Remove the ethanol by distillation and evaporate the mixture to dryness.

-

Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.

-

After boiling to remove carbon dioxide, make the solution slightly alkaline with ammonia and add a slight excess of barium chloride to precipitate barium malonate.

-

Filter the hot solution, cool the filtrate, and add concentrated hydrochloric acid.

-

Extract the solution with ether, dry the combined ether extracts, and remove the ether to obtain a crude product.

-

Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

Protocol 2: Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid[5]

Materials:

-

trans-Cinnamic acid

-

Suitable solvent for crystallization (e.g., ethanol)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Recrystallize trans-cinnamic acid from a suitable solvent to obtain the α-polymorph, which is necessary for the formation of α-truxillic acid.

-

Spread the crystalline trans-cinnamic acid in a thin layer on a watch glass or in a quartz tube.

-

Irradiate the solid material with a UV lamp for a period of time (the duration will depend on the lamp intensity and the amount of starting material).

-

Monitor the reaction progress by periodically taking a small sample and analyzing it by techniques such as ¹H NMR to observe the disappearance of the vinylic protons of cinnamic acid and the appearance of the cyclobutane protons of truxillic acid.

-

Once the reaction is complete, the resulting α-truxillic acid can be purified by recrystallization.

Key Applications in Drug Development

Cyclobutane dicarboxylates are not merely chemical curiosities; they are pivotal building blocks in the synthesis of important pharmaceuticals.

Carboplatin: A Second-Generation Platinum-Based Anticancer Drug

Carboplatin, a derivative of 1,1-cyclobutanedicarboxylic acid, is a widely used chemotherapeutic agent for the treatment of various cancers.[6] It was developed as a second-generation platinum-based drug to mitigate the severe side effects, particularly nephrotoxicity, associated with its predecessor, cisplatin. The cyclobutane dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile.

Mechanism of Action: The primary mechanism of action of carboplatin involves its interaction with DNA. Once administered, the cyclobutane dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent bonds with the nitrogen atoms of purine bases in DNA. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA structure and inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.

Truxillic Acid Derivatives: Modulators of Biological Pathways

Derivatives of truxillic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain truxillic acid derivatives have been identified as activators of peroxisome proliferator-activated receptor gamma (PPARγ).[7][8]

PPARγ Signaling Pathway: PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis.[9] Ligand activation of PPARγ leads to the transcription of genes involved in insulin sensitization and fatty acid uptake and storage. The discovery that truxillic acid derivatives can act as PPARγ agonists opens up avenues for the development of new therapeutics for metabolic disorders such as type 2 diabetes.[7][8]

Conclusion

The journey of cyclobutane dicarboxylates from misunderstood curiosities to valuable tools in drug discovery is a testament to the progress of organic chemistry. The historical misidentifications highlight the importance of rigorous structural characterization, while the development of sophisticated synthetic methods has unlocked the potential of these strained ring systems. For researchers today, cyclobutane dicarboxylates offer a unique and tunable platform for the design of novel therapeutics and functional materials. The detailed protocols and data provided in this guide aim to facilitate further exploration and innovation in this exciting and evolving field.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. docenti.unina.it [docenti.unina.it]

- 5. SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Truxillic acid derivatives act as peroxisome proliferator-activated receptor gamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers of 3-Oxocyclobutane Derivatives: A Technical Guide for Researchers

Introduction

The 3-oxocyclobutane moiety is a structurally intriguing and synthetically valuable scaffold that has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart distinct reactivity and conformational behavior, making it a compelling target for theoretical investigation. This technical guide provides an in-depth exploration of the theoretical studies on 3-oxocyclobutane derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the computational methodologies used to unravel the electronic structure, reactivity, and spectroscopic signatures of these compounds, and provide detailed experimental protocols for their synthesis and characterization, fostering a synergistic approach between computational prediction and experimental validation.

Theoretical Frameworks for 3-Oxocyclobutane Derivatives

The computational investigation of 3-oxocyclobutane derivatives predominantly employs quantum chemical methods to elucidate their molecular properties and reactivity. Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are the workhorses for these studies. For electronically excited states, particularly in the context of photochemical reactions, Time-Dependent DFT (TD-DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.[1][2]

A central theme in the theoretical analysis of cyclobutanone and its derivatives is the phenomenon of ring-puckering. The four-membered ring is not planar, and the degree of puckering is influenced by the nature and position of substituents.[3] Computational models are crucial for determining the puckering angle and the energy barrier associated with ring inversion.

Computational Workflow

A typical computational workflow for the theoretical study of 3-oxocyclobutane derivatives is outlined below. This systematic approach ensures the reliability and reproducibility of the calculated results.

Caption: A generalized workflow for the computational study of 3-oxocyclobutane derivatives.

Quantitative Theoretical Data

Theoretical calculations provide a wealth of quantitative data that can be used to predict and understand the properties of 3-oxocyclobutane derivatives. Below are tables summarizing key computed parameters for a selection of these compounds.

Table 1: Calculated Geometric Parameters of Selected 3-Oxocyclobutane Derivatives